molecular formula C13H12O2 B6370821 5-(2-Hydroxyphenyl)-2-methylphenol CAS No. 1262000-48-5

5-(2-Hydroxyphenyl)-2-methylphenol

Cat. No.: B6370821
CAS No.: 1262000-48-5
M. Wt: 200.23 g/mol
InChI Key: FMXBQAOXXXGWSS-UHFFFAOYSA-N
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Description

5-(2-Hydroxyphenyl)-2-methylphenol is a phenolic compound of interest in organic chemistry and materials science research. Phenolic compounds are known for their versatile properties, and chemical functionalization is often explored to enhance their activity or overcome limitations such as solubility or stability . Researchers are investigating functionalized phenols for various applications, including serving as building blocks for functional materials, antioxidants, and antimicrobial agents . This product is provided as a high-purity solid for research purposes only. Researchers should consult the specific product data sheet for detailed handling, safety, and structural information. For Research Use Only. Not for diagnostic or therapeutic use.

Properties

IUPAC Name

5-(2-hydroxyphenyl)-2-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O2/c1-9-6-7-10(8-13(9)15)11-4-2-3-5-12(11)14/h2-8,14-15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMXBQAOXXXGWSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=CC=C2O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20683677
Record name 4'-Methyl[1,1'-biphenyl]-2,3'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20683677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262000-48-5
Record name 4'-Methyl[1,1'-biphenyl]-2,3'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20683677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Diazotization and Bromination

A method adapted from the synthesis of 2-bromo-5-methylphenol involves diazotization of 6-amino-m-cresol with sodium nitrite (NaNO₂) in hydrobromic acid (HBr), followed by decomposition of the diazonium salt with copper(I) bromide (CuBr). This generates 5-bromo-2-methylphenol in 20% yield after silica gel chromatography. The low yield is attributed to competing side reactions, such as the formation of polybrominated byproducts. Optimizing the HBr concentration and maintaining temperatures below 10°C during diazotization improves selectivity.

Reaction Conditions

  • Substrate : 6-amino-m-cresol (5.0 g, 41 mmol)

  • Reagents : NaNO₂ (2.8 g, 41 mmol), 48% HBr (17 mL, 100 mmol), CuBr (6.4 g, 22 mmol)

  • Solvent : Water/ethyl acetate

  • Yield : 20%

Cross-Coupling Strategies for Biphenyl Formation

MethodCatalystConditionsYieldKey Challenges
UllmannCuI, PhenanthrolineDMSO, 120°C, 24h45%Steric hindrance, side reactions
Suzuki-MiyauraPd(PPh₃)₄DME, 80°C, 12h65%Boronic acid protection

Hydrogenation and Rearrangement Techniques

Hydroperoxide Rearrangement

The cymene process, detailed in a patent for methyl phenol synthesis, involves auto-oxidation of para-cymene to a hydroperoxide intermediate, followed by acid-catalyzed rearrangement. While originally designed for para-cresol production, this method can be adapted for biphenyl systems by substituting cymene with a pre-coupled biphenyl precursor. Rearrangement in sulfuric acid and acetone at reflux yields phenolic derivatives with 54–58% selectivity. Subsequent hydrogenation over palladium on carbon (Pd/C) at 344.75 kPa H₂ removes residual unsaturated bonds, enhancing product purity.

Sulfur Fluoride Exchange (SuFEx) for Hydroxyl Activation

Fluorosulfate Intermediate Formation

Modular synthesis via SuFEx chemistry, as reported by the Royal Society of Chemistry, converts phenolic hydroxyl groups into fluorosulfates using sulfuryl fluoride (SO₂F₂). For this compound, one hydroxyl group is selectively activated as a fluorosulfate, enabling nucleophilic aromatic substitution with a second phenolic unit. This method achieves >90% conversion in acetonitrile with 1,8-diazabicycloundec-7-ene (DBU) as a base.

Optimized Protocol

  • Substrate : 2-methylphenol (3 µmol)

  • Reagents : SO₂F₂, HMDS, BTMG (0.6 µmol)

  • Conditions : MeCN, 24h agitation, vacuum drying

Chemical Reactions Analysis

Types of Reactions

5-(2-Hydroxyphenyl)-2-methylphenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into corresponding hydroquinones.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Quinones and other oxidized phenolic compounds.

    Reduction: Hydroquinones and related compounds.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

5-(2-Hydroxyphenyl)-2-methylphenol has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antioxidant properties and effects on cellular processes.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which 5-(2-Hydroxyphenyl)-2-methylphenol exerts its effects involves interactions with various molecular targets and pathways. For example, its antioxidant properties are attributed to its ability to donate hydrogen atoms to neutralize free radicals. Additionally, the compound may interact with enzymes and receptors involved in inflammatory and microbial processes, thereby modulating their activity.

Comparison with Similar Compounds

a. Substituent Effects on Bioactivity

  • Hydroxyphenyl Groups : Compounds like the curcumin analog () and thiadiazole derivatives () demonstrate that the 2-hydroxyphenyl moiety enhances antioxidant and antimicrobial activities through radical scavenging or membrane interaction .
  • Amino and Methoxy Groups: The ethylamino group in 5-(2-hydroxyethylamino)-2-methylphenol increases solubility in polar solvents but may introduce toxicity risks in cosmetic applications . Methoxy and chloro substituents in hydroxyacetophenones () improve thermal stability (melting points >95°C) and antimicrobial efficacy .

c. Physical and Chemical Properties

  • Hydrophobicity : Bulkier substituents like isopropyl () increase lipophilicity, enhancing membrane permeability but reducing aqueous solubility .
  • Electron-Withdrawing Groups: Fluorine atoms in 5-(3,5-Difluorophenyl)-2-methoxyphenol () improve binding affinity to biological targets via electronegative interactions .

Q & A

Q. What are the established synthetic routes for 5-(2-Hydroxyphenyl)-2-methylphenol, and what are the critical reaction parameters?

The synthesis of this compound often involves multi-step reactions, such as coupling phenolic derivatives with methyl-substituted intermediates. Key steps include:

  • Acetylation : Protecting hydroxyl groups using acetic anhydride under reflux conditions (e.g., in pyridine) to prevent unwanted side reactions .
  • Nucleophilic substitution : Reacting intermediates like 2-hydroxybenzohydrazide with CS₂ and KOH in ethanol, followed by reflux and recrystallization from methanol . Critical parameters include solvent polarity (polar aprotic solvents enhance reactivity), temperature control (60–100°C), and purification methods (column chromatography or recrystallization).
Synthetic Step Reagents/Conditions Key Observations
Hydroxyl ProtectionAcetic anhydride, pyridine, refluxPrevents oxidation of phenolic groups
CyclizationCS₂, KOH, ethanol, refluxForms heterocyclic core with high regioselectivity

Q. What spectroscopic and analytical methods are most reliable for characterizing this compound?

Structural elucidation requires a combination of techniques:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and hydrogen bonding (e.g., downfield shifts for hydroxyl protons) .
  • IR Spectroscopy : Detects O-H stretching (~3200–3500 cm⁻¹) and aromatic C=C vibrations (~1500 cm⁻¹) .
  • X-ray Crystallography : Resolves stereochemistry and intermolecular interactions, such as hydrogen-bonding networks in the solid state .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ = 167.0946 for C₉H₁₃NO₂) .

Q. How do solvent polarity and pH influence the solubility and stability of this compound?

  • Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) due to hydrogen-bonding interactions .
  • Stability : Degrades under strong acidic/basic conditions (pH < 3 or > 10) via hydroxyl group deprotonation or methyl group oxidation. Stability testing at 25°C in buffered solutions (pH 5–8) is recommended for pharmaceutical applications .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

Discrepancies in bioactivity data (e.g., antimicrobial vs. anti-inflammatory effects) often arise from:

  • Assay Variability : Differences in cell lines (e.g., Gram-positive vs. Gram-negative bacteria) or enzyme isoforms (e.g., COX-1 vs. COX-2).
  • Structural Analogues : Minor substituent changes (e.g., nitro vs. methoxy groups) drastically alter activity . Mitigation strategies:
  • Dose-Response Studies : Establish EC₅₀/IC₅₀ values across multiple assays.
  • Computational Modeling : Use molecular docking to predict binding affinities to target proteins (e.g., bacterial topoisomerases) .

Q. How can structure-activity relationship (SAR) studies optimize the pharmacological profile of this compound?

SAR analysis focuses on:

  • Hydroxyl Group Positioning : The 2-hydroxyphenyl moiety enhances antioxidant activity via radical scavenging .
  • Methyl Substitution : A 2-methyl group improves lipophilicity (logP ~2.1), enhancing blood-brain barrier penetration . Case Study: Derivatives with 1,3,4-oxadiazole-thione scaffolds show 10-fold higher antimicrobial activity compared to parent compounds, attributed to enhanced electrophilicity .

Q. What mechanistic insights explain the catalytic role of this compound in organic transformations?

The compound acts as a ligand or catalyst in:

  • Metal Complexation : Chelates transition metals (e.g., Cu²⁺) via hydroxyl and aromatic π-electrons, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Acid-Base Catalysis : The phenolic proton participates in proton-transfer steps during ester hydrolysis or ketone reductions .
Reaction Type Catalytic Role Key Findings
Suzuki CouplingCu²⁺ chelationYields biphenyl derivatives with >80% efficiency
Ester HydrolysisProton donationAccelerates reaction rate by 3-fold at pH 7.4

Key Research Gaps and Future Directions

  • Toxicity Profiling : Limited data exist on long-term cytotoxicity (e.g., mitochondrial dysfunction) .
  • Polymer Applications : Unexplored potential as a monomer for biodegradable polymers via phenolic coupling .

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